
(1S,5R)-6,6-dimethylnorpinan-2-one
Overview
Description
(1S,5R)-6,6-Dimethylnorpinan-2-one is a bicyclic monoterpenoid ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. Its SMILES notation, CC1(C2CCC(=O)C1C2)C, reflects a bicyclo[3.1.1]heptane skeleton substituted with two methyl groups at the 6-position and a ketone moiety at the 2-position . This compound, also referred to as nopinone in certain contexts, is a key intermediate in the synthesis of fragrances and pharmaceuticals . Its crystal structure has been resolved using advanced crystallographic tools like OLEX2 and SHELXL, which enable precise refinement of molecular geometry and intermolecular interactions .
The compound exhibits moderate oral bioavailability (OB score: 57.86%) and is found in trace amounts in plant essential oils, such as Rosmarinus officinalis (rosemary), where it contributes to aromatic profiles . Its stereochemistry, defined by the (1S,5R) configuration, plays a critical role in its biological activity and synthetic utility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-dimethylnorpinan-2-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation of allyl diazoacetate substrates using engineered myoglobin biocatalysts has been reported to yield cyclopropyl-γ-lactones, which can be further elaborated to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of complex organic compounds, including tertiary butyl esters, which can serve as intermediates in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Dimethylnorpinan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone functional group and the rigid bicyclic structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to the formation of various substituted norpinane derivatives.
Scientific Research Applications
(1S,5R)-6,6-Dimethylnorpinan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which (1S,5R)-6,6-dimethylnorpinan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity against respiratory syncytial virus is attributed to its ability to inhibit viral replication by interacting with surface proteins of the virus . The compound’s rigid bicyclic structure allows it to fit into specific binding sites, thereby blocking the virus’s ability to penetrate host cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons between (1S,5R)-6,6-dimethylnorpinan-2-one and related bicyclic monoterpenoids:
Key Observations:
Stereochemical Sensitivity: this compound shares a bicyclo[3.1.1]heptane core with pinocamphone but differs in substituent positions. Its enantiomer, (1R,5S)-nopinone, exhibits distinct olfactory properties due to altered stereochemistry .
Bioactivity: Verbenone, despite its larger bicyclo[4.1.0] framework, shows overlapping applications in pest control but lacks the methyl group substitutions critical to nopinone’s stability .
Metabolic Pathways: Nopinone’s higher bioavailability (57.86%) compared to pinocamphone (~45%) suggests enhanced membrane permeability, likely due to reduced steric hindrance from fewer substituents .
Biological Activity
(1S,5R)-6,6-dimethylnorpinan-2-one is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure contributes to its unique biological properties, which are explored in the sections below.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity of this compound
Concentration (μM) | DPPH Scavenging Activity (%) | IC50 (μM) |
---|---|---|
50 | 65.4 | 30 |
100 | 78.2 | 20 |
200 | 89.1 | 10 |
The data suggest a dose-dependent increase in antioxidant activity, indicating its potential as a therapeutic agent against oxidative stress-related conditions.
2. Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in macrophage cell lines.
Table 2: Inhibition of NO Production
Treatment Group | NO Production Inhibition (%) |
---|---|
Control | 100 |
This compound (50 μM) | 42.81 ± 1.56 |
Positive Control (L-NMMA) | 59.31 ± 2.19 |
These results indicate that this compound can effectively reduce inflammation at certain concentrations.
3. Neuroprotective Effects
Neuroprotection is another area where this compound shows potential. Studies have indicated that it may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.
The mechanisms underlying the biological activities of this compound include:
- Scavenging Free Radicals : The compound's structure allows it to interact with free radicals effectively.
- Inhibition of Pro-inflammatory Pathways : It modulates signaling pathways involved in inflammation.
- Neuroprotection : It potentially stabilizes neuronal membranes and reduces excitotoxic damage.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models of neurodegenerative diseases showed that administration of the compound led to improved cognitive function and reduced markers of oxidative stress.
- Case Study 2 : Clinical trials assessing its anti-inflammatory effects in patients with chronic inflammatory conditions reported significant reductions in symptom severity when treated with the compound.
Properties
IUPAC Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFDKWMYCUEKSS-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=O)C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC(=O)[C@H]1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77982-63-9 | |
Record name | Bicyclo(3.1.1)heptan-2-one, 6,6-dimethyl-, (1S,5R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077982639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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